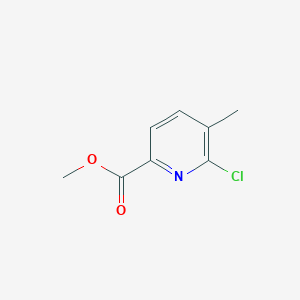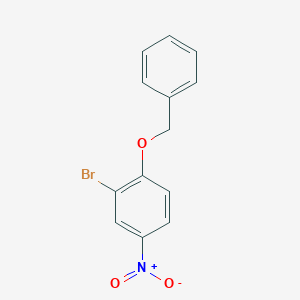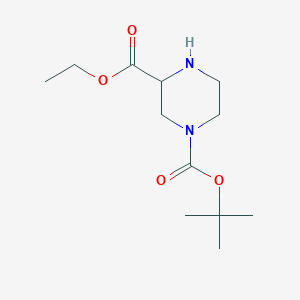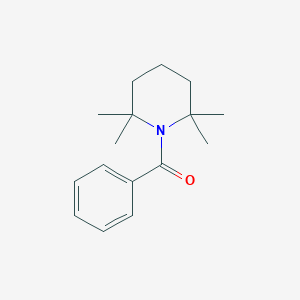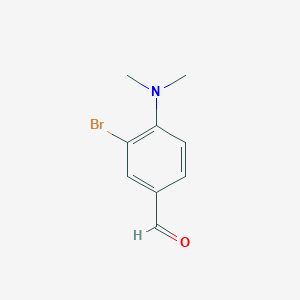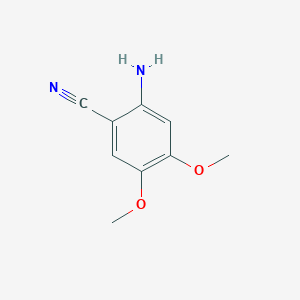
N-(5-iodo-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-(5-iodo-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide" is not directly mentioned in the provided papers. However, the papers discuss various benzamide derivatives and their synthesis, characterization, and biological evaluation, which can provide insights into the analysis of similar compounds. Benzamide derivatives are of significant interest due to their potential biological applications and their ability to bind nucleotide protein targets .
Synthesis Analysis
The synthesis of benzamide derivatives often involves the use of starting materials such as antipyrine , isatin , and benzoyl isothiocyanate . These starting materials undergo various chemical reactions, including cyclocondensation , alkylation , and amidation , to form the desired benzamide compounds. The synthesis process can yield good to high yields and is characterized by techniques such as NMR, IR, and mass spectroscopy .
Molecular Structure Analysis
The molecular structure of benzamide derivatives is characterized using X-ray diffraction, Hirshfeld surface analysis, and DFT calculations . These analyses reveal the presence of hydrogen bonding interactions, which are energetically relevant and contribute to the stability of the molecular structure . Additionally, π-interactions such as C–H⋯π and π⋯π contacts are observed, which can cooperatively stabilize the assemblies .
Chemical Reactions Analysis
Benzamide derivatives can undergo various chemical reactions, including interactions with nucleophiles and electrophiles, which can lead to the formation of new compounds with potential biological activities . The reactivity of these compounds can be influenced by the presence of substituents on the benzamide ring and the nature of the heterocyclic moiety attached to it .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. The presence of halogen atoms, as seen in some derivatives, can affect the compound's crystallization and intermolecular interactions . The biological properties, such as anti-inflammatory, antiviral, and antifungal activities, are also significant aspects of these compounds . These activities are evaluated through various in vitro assays, and the results can guide the development of new therapeutic agents.
Aplicaciones Científicas De Investigación
DNA Interaction and Cellular Staining
Compounds similar to N-(5-iodo-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide, particularly those with benzimidazole groups, are known to bind strongly to the minor groove of double-stranded B-DNA with specificity for AT-rich sequences. Such compounds are utilized in fluorescent DNA staining, facilitating cellular and chromosomal analysis in plant and animal cell biology. This indicates potential applications in genomics and molecular diagnostics (Issar & Kakkar, 2013).
Supramolecular Chemistry
The structural motifs found in N-(5-iodo-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide can be leveraged in supramolecular chemistry for developing nanotechnology applications. Benzene-1,3,5-tricarboxamides (BTAs), which share structural resemblance, exhibit self-assembly into nanometer-sized structures, highlighting their utility in material science and biomedical engineering (Cantekin, de Greef, & Palmans, 2012).
Pharmacological Research
Compounds with benzamide structures serve as key pharmacophores in drug development, especially as prokinetic agents in treating gastrointestinal motility disorders. Their mechanism involves enhancing acetylcholine release in the gut, offering a pharmacological model for designing drugs targeting similar pathways (Wiseman & Faulds, 1994).
Therapeutic Targets and Drug Design
The structural complexity and versatility of N-(5-iodo-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide-like compounds make them valuable in exploring new therapeutic targets. For instance, derivatives of imidazole, a core structure in many biologically active compounds, exhibit a wide range of pharmacological activities, from anticancer to antifungal, underscoring the potential for drug discovery and development in various disease states (Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009).
Safety And Hazards
Propiedades
IUPAC Name |
N-(5-iodo-2-oxo-1H-pyrimidin-6-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8IN3O2/c12-8-6-13-11(17)15-9(8)14-10(16)7-4-2-1-3-5-7/h1-6H,(H2,13,14,15,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUQWAXPYFIYBBY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=C(C=NC(=O)N2)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8IN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-iodo-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




